Product packaging for Undec-10-enoate(Cat. No.:)

Undec-10-enoate

Cat. No.: B1210307
M. Wt: 183.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Trajectories in Chemical Science

The significance of undec-10-enoate esters in chemical science stems from their versatility as platform molecules. The presence of two distinct reactive sites—the terminal alkene and the ester group—allows for a diverse range of chemical modifications and polymerizations.

Building Block for Polymers: A major research trajectory for this compound esters is their use as monomers for synthesizing bio-based polymers. researchgate.net The terminal double bond is amenable to various polymerization techniques, including acyclic diene metathesis (ADMET) and thiol-ene polymerization, to produce long-chain aliphatic polyesters. researchgate.netrsc.org These polymers are investigated as renewable alternatives to traditional plastics. For instance, methyl 10-undecenoate has been used as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s. researchgate.netrsc.org Research has demonstrated that these bio-based polymers can exhibit good thermal stability and a range of mechanical properties, making them suitable for various applications. researchgate.net

Surface Modification: The reactivity of the terminal double bond is also exploited in surface modification. Undec-10-enoic acid and its esters can be grafted onto surfaces to alter their properties, such as wettability. For example, poly(dimethylsiloxane) (PDMS), a widely used material in microfluidics, has been surface-modified with undecylenic acid to increase its hydrophilicity. researchgate.net This type of modification is crucial for improving the performance of materials in bio-interface applications.

Synthesis of Fine Chemicals: this compound esters serve as precursors in the synthesis of various fine chemicals. They are used as intermediates in the manufacturing of aromatic chemicals, pharmaceuticals, and fragrances. medchemexpress.comthegoodscentscompany.comwikipedia.org For example, methyl this compound is utilized in the synthesis of insect pheromones, which are important for integrated pest management strategies. researchgate.net The ester's linear chain and terminal functionality make it a suitable starting material for constructing complex molecules. thegoodscentscompany.com

Research AreaApplication of this compoundKey Research FindingsReferences
Polymer ChemistryMonomer for polyesters and poly(ester-amide)sSynthesis of renewable, semi-crystalline polymers with high molar masses and good thermal stability. researchgate.netrsc.org
Surface ScienceSurface modification of materials like PDMSIncreases surface wettability and allows for further functionalization. researchgate.net
Organic SynthesisPrecursor for fine chemicalsUsed in the synthesis of fragrances, pharmaceuticals, and insect pheromones. medchemexpress.comthegoodscentscompany.comresearchgate.net
Green ChemistryMonomer for bio-lubricantsSynthesis of novel bio-lubricants through epoxidation of this compound esters. csic.es
Table 1: Key Research Applications of this compound Esters

Bio-based Origins and Role in Sustainable Chemistry Research

A defining characteristic of this compound and its parent acid is its derivation from a renewable feedstock, which is central to its role in sustainable chemistry.

Renewable Feedstock: Undec-10-enoic acid is produced from castor oil, a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant. arkema.comsemanticscholar.org The primary chemical constituent of castor oil is ricinoleic acid, which undergoes pyrolysis (cracking at high temperatures) to yield undec-10-enoic acid and heptanal. nih.govwikipedia.org This bio-based origin positions this compound as a sustainable alternative to fossil fuel-derived chemicals, contributing to the development of a bio-based economy. semanticscholar.org

Green Chemistry Applications: The principles of green chemistry encourage the use of renewable resources and the design of environmentally benign processes. organic-chemistry.org this compound fits well within this framework. Its use in synthesizing biodegradable polymers helps mitigate plastic pollution. researchgate.netresearchgate.net Research into the transesterification of this compound esters using efficient, recyclable catalysts is another area aligned with green chemistry principles, aiming to develop more sustainable chemical conversion processes. nih.govacs.org Furthermore, esters of undec-10-enoic acid have been synthesized using green methods, such as ultrasound-assisted synthesis, to produce compounds with potential applications as antifungal agents. techscience.com The development of bio-lubricants from this compound esters is another promising avenue, offering an eco-friendly alternative to conventional mineral oil-based lubricants. csic.es

CompoundCAS NumberMolecular FormulaOrigin
Undec-10-enoic acid112-38-9C11H20O2Pyrolysis of ricinoleic acid from castor oil
Methyl this compound111-81-9C12H22O2Esterification of undec-10-enoic acid
Ethyl this compound29901-93-7C13H24O2Esterification of undec-10-enoic acid
Table 2: Properties of Undec-10-enoic Acid and Related Esters

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19O2- B1210307 Undec-10-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19O2-

Molecular Weight

183.27 g/mol

IUPAC Name

undec-10-enoate

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1

InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-M

SMILES

C=CCCCCCCCCC(=O)[O-]

Canonical SMILES

C=CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Esterification Reactions for Undec-10-enoate Production

The synthesis of this compound esters typically involves the esterification of undec-10-enoic acid with various alcohols or the transesterification of existing this compound esters. Both acid-catalyzed and enzymatic methods are employed, each offering distinct advantages in terms of reaction conditions, selectivity, and sustainability.

Acid-Catalyzed Esterification Approaches

Acid catalysis is a well-established method for synthesizing esters from carboxylic acids and alcohols. Common mineral acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are frequently used as catalysts. These reactions generally proceed via a Fischer esterification mechanism, where the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.

For instance, the synthesis of methyl this compound from undec-10-enoic acid and methanol (B129727) can be achieved by refluxing the reactants in the presence of a catalytic amount of sulfuric acid (e.g., 2 wt%) for approximately six hours, often yielding quantitative results beilstein-journals.orgresearchgate.net. Similarly, ethyl this compound has been prepared by reacting undec-10-enoic acid with ethanol (B145695) under reflux conditions with concentrated sulfuric acid japsonline.com.

More specialized acid-catalyzed methods include the use of N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with 4-(N,N-dimethylamino)pyridine (DMAP) for esterification at room temperature, which has been reported to yield quantitative amounts of esters, such as 1'-phenylethyl this compound researchgate.net. Another approach involves the reaction of undec-10-enoic acid with diphenyl carbonate catalyzed by 1,5,7-triazabicyclo[4.4.0]undec-7-ene (DBU), yielding phenyl this compound in 89% yield under optimized conditions rsc.org. Other sulfonic acids, like 10-camphorsulfonic acid, have also been employed for esterification under solvent-free conditions csic.es.

Table 1: Representative Acid-Catalyzed Esterification of Undec-10-enoic Acid

Alcohol/Acyl AcceptorCatalystConditionsYield (%)References
MethanolSulfuric acid (2 wt%)Reflux, 6 hQuantitative beilstein-journals.orgresearchgate.net
EthanolSulfuric acid (conc.)Reflux, 8-10 hNot specified japsonline.com
Diphenyl carbonateDBU (3.0 mol%)160 °C, 8 h89 rsc.org
1-PhenylethanolDCC + DMAPRoom temperatureQuantitative researchgate.net

Enzymatic Synthesis and Biocatalysis for Ester Derivatives

Enzymatic synthesis offers a greener and often more selective alternative to traditional acid catalysis. Lipases, particularly immobilized forms such as Candida antarctica Lipase (B570770) B (CALB, often sold as Novozym 435), are widely utilized biocatalysts for the esterification of fatty acids, including undec-10-enoic acid researchgate.netnih.govacs.orgrsc.orgmdpi.comgoogle.comnih.govmdpi.comresearchgate.netnih.govgoogle.com. These enzymes facilitate ester formation under mild conditions, often at ambient or slightly elevated temperatures, and can operate in various media, including organic solvents or solvent-free systems nih.govmdpi.comresearchgate.net.

The enzymatic synthesis of ascorbyl esters from undec-10-enoic acid using CALB, for example, has demonstrated yields comparable to those obtained with vinyl-activated acyl donors, with optimal conditions involving t-amyl alcohol and controlled low water activity researchgate.net. Furthermore, aminoacylases from Streptomyces ambofaciens have been employed for the biocatalytic synthesis of N-10-undecenoyl-phenylalanine, achieving high purity of the product researchgate.net.

Transesterification reactions can also be catalyzed by enzymes. For instance, while not strictly enzymatic, catalytic systems involving metal oxides have been explored for the transesterification of ethyl-10-undecenoate with diols, yielding valuable diesters nih.govacs.org. The use of immobilized lipases is advantageous due to their ease of separation from the reaction mixture and potential for reuse, contributing to process economics and sustainability mdpi.comgoogle.comnih.govmdpi.comgoogle.com. Optimization of parameters such as enzyme loading, substrate molar ratios, reaction temperature, and water content is critical for maximizing yields and reaction rates in enzymatic esterification processes researchgate.netgoogle.comresearchgate.netnih.gov.

Table 2: Representative Enzymatic Synthesis of this compound Esters

Fatty Acid/EsterAlcohol/Acyl AcceptorEnzyme/BiocatalystSolvent/ConditionsYield (%)References
Undec-10-enoic acidAscorbic acidCandida antarctica lipase B (Novozym 435)t-amyl alcohol, low water activity71-86 researchgate.net
Undec-10-enoic acidPhenylalanineAminoacylases from Streptomyces ambofaciens45 °C, pH 7-8, Co²⁺ activation99 (purity) researchgate.net
Ethyl-10-undecenoate1,4-Cyclohexanedimethanol (B133615)Cu-deposited V₂O₅ catalyst (non-enzymatic)100 °C, 23 hHigh nih.govacs.org
Undec-10-enoic acidVarious alcoholsImmobilized lipase (e.g., Novozym 435)Hexane, nearly anhydrousApproaching equilibrium in <10 h google.comnih.gov

Advanced Derivatization Strategies for this compound Functionalization

Beyond simple esterification, the this compound moiety can undergo various chemical transformations to yield more complex derivatives, leveraging the reactivity of both the ester group and the terminal alkene.

Synthesis of Hydrazide Derivatives

Hydrazides are commonly synthesized by the reaction of esters with hydrazine (B178648) or its derivatives. This compound esters readily react with hydrazine hydrate (B1144303) to form the corresponding undec-10-ene hydrazides. For example, methyl this compound can be refluxed with hydrazine hydrate in ethanol for an extended period (e.g., 14 hours) to produce undec-10-ene hydrazide innovareacademics.in. These hydrazides serve as important intermediates, which can then be further derivatized, such as through condensation reactions with aldehydes or acetophenones to yield a diverse array of hydrazone derivatives japsonline.cominnovareacademics.in.

Table 3: Synthesis of Hydrazide Derivatives from this compound Esters

This compound EsterHydrazine SourceSolventConditionsProductReferences
Methyl this compoundHydrazine hydrateEthanolReflux, 14 hUndec-10-ene hydrazide innovareacademics.in
Undecylenic acid esterHydrazine hydrateEthanolReflux, 12-14 hrUndec-10-ene hydrazide japsonline.com

Formation of Lipoconjugates

The functionalization of undec-10-enoic acid or its esters with lipid moieties leads to the formation of lipoconjugates. These conjugates combine the characteristics of the fatty acid derivative with those of the lipid component, often for applications requiring enhanced lipophilicity or specific biological interactions. One approach involves a thiol-ene reaction, where methyl this compound reacts with cysteamine (B1669678) hydrochloride, followed by amidation with phenolic acids to construct lipoconjugates beilstein-journals.org. Alternatively, carbodiimide (B86325) coupling agents, such as DCC, can be employed to directly link undec-10-enoic acid with lipid molecules containing hydroxyl or amine groups researchgate.net.

Preparation of Ether and Thioether Derivatives

The terminal alkene in the undec-10-enoyl chain provides a reactive site for addition reactions, enabling the synthesis of ether and thioether derivatives. Thioether formation can be achieved through radical addition reactions, such as the thiol-ene reaction, where thiols add across the double bond. For example, methyl this compound has been reacted with 2-mercaptoethylamine hydrochloride in a dioxane/ethanol mixture to produce methyl 11-(2-aminoethylthio)undecanoate beilstein-journals.org. While specific examples of ether synthesis from this compound are less detailed in the provided literature, general methods like hydroalkoxylation, which involves the addition of an alcohol across an alkene, could be applied to introduce ether linkages. Similarly, hydrothiolation reactions are a common route to thioethers mdpi.com.

Monomer Preparation from this compound for Polymerization Applications

This compound and undec-10-enoic acid are valuable precursors for synthesizing monomers used in various polymerization techniques, particularly acyclic diene metathesis (ADMET) polymerization and other addition polymerizations.

α,ω-Diene Monomer Synthesis

The synthesis of α,ω-dienes, molecules containing two terminal double bonds, is a key step in preparing monomers for ADMET polymerization, which yields unsaturated polyesters. Undec-10-enoic acid serves as an excellent starting material for such syntheses due to its readily available terminal alkene and carboxylic acid group.

A common strategy involves modifying the carboxylic acid end to introduce a second terminal alkene. One pathway involves:

Reduction of the carboxylic acid: Undec-10-enoic acid can be reduced to undec-10-en-1-ol.

Conversion to a halide: The alcohol is then converted to a halide, such as 1-bromo-undec-10-ene.

Introduction of the second alkene: This halide can be further functionalized. For example, a Wittig reaction on an aldehyde derived from the acid, or chain extension followed by elimination, can introduce the second terminal alkene.

Another approach involves the self-metathesis of ω-unsaturated compounds. For instance, the self-metathesis of methyl this compound, catalyzed by ruthenium-based catalysts, yields dimethyl eicos-10-ene-1,20-dioate, a long-chain α,ω-diester suitable for polyester (B1180765) synthesis acs.org. Similarly, derivatives like undec-10-en-1-yl this compound can be prepared and polymerized via ADMET acs.org. These α,ω-dienes, such as 1,10-undecadiene, are crucial for creating polymers with specific architectures and properties nih.gov.

Table 1: Synthesis of α,ω-Dienes from Undec-10-enoic Acid Derivatives

Starting MaterialTarget α,ω-Diene MonomerKey Transformation(s)Typical YieldReference
Undec-10-enoic acid1,10-UndecadieneReduction to alcohol, conversion to halide, Wittig reaction or similar chain extensionVariable nih.govrsc.org
Methyl this compoundDimethyl eicos-10-ene-1,20-dioateSelf-metathesisHigh acs.org
Undec-10-en-1-ol11-Bromo-1-undeceneConversion to bromide86% rsc.org
Eugenol (B1671780) & Castor Oil derivative4-Allyl-2-methoxyphenyl 10-undecenoate (M1)EsterificationNot specified rsc.orgresearchgate.net

Catalytic Transesterification for Polymerization Monomer Generation

Catalytic transesterification is a vital method for synthesizing polymerizable monomers from undec-10-enoic acid or its esters. This process typically involves reacting an ester, such as ethyl this compound, with a hydroxyl-functionalized monomer in the presence of a catalyst.

A prominent example is the synthesis of monomers for ADMET polymerization. Ethyl this compound can undergo transesterification with diols like 1,4-cyclohexanedimethanol using a Cu-deposited V₂O₅ catalyst. This reaction yields cyclohexane-1,4-diylbis(methylene) bis(this compound), a monomer that can be polymerized to form biobased polyesters nih.govacs.orgnih.gov. The catalyst demonstrates good activity and selectivity, and its recyclability is a significant advantage nih.govacs.org.

Another common application is the synthesis of acrylate (B77674) or methacrylate (B99206) monomers. Undec-10-enoic acid can be esterified with hydroxyethyl (B10761427) methacrylate (HEMA) or similar hydroxyl-functionalized acrylic monomers. Alternatively, methyl or ethyl this compound can be transesterified with these alcohols. These reactions often employ catalysts such as titanium alkoxides, organotin compounds, or strong acids/bases acs.org. The resulting monomers, like undecylenyl methacrylate, possess both a terminal alkene and an acrylate/methacrylate double bond, offering dual polymerization capabilities.

Table 2: Catalytic Transesterification for Polymerization Monomer Synthesis

Starting Ester/AcidAlcohol MonomerCatalystReaction ConditionsResulting MonomerYieldReference
Ethyl this compound1,4-CyclohexanedimethanolCu-deposited V₂O₅100 °C, 23 hCyclohexane-1,4-diylbis(methylene) bis(this compound)High nih.govacs.org
Methyl this compoundHydroxyethyl methacrylateVarious (e.g., acids, bases, metal complexes)Not specifiedUndec-10-enoyl methacrylateVariable acs.org
Undec-10-enoic acidHydroxyethyl methacrylateNot specifiedNot specifiedUndec-10-enoyl methacrylateHigh acs.org
Ethyl this compoundVarious alcoholsCu (3.5 mol %)-Deposited V₂O₅Not specifiedVarious bis(this compound) estersHigh researchgate.net

Compound List:

this compound

Undec-10-enoic acid

Ethyl this compound

Methyl this compound

1,10-Undecadiene

Undec-10-en-1-ol

1-Bromo-undec-10-ene

Cyclohexane-1,4-diylbis(methylene) bis(this compound)

Hydroxyethyl methacrylate (HEMA)

Undec-10-enoyl methacrylate

Undecylenyl methacrylate

Polymer Chemistry and Advanced Materials Research Applications

Acyclic Diene Metathesis (ADMET) Polymerization of Undec-10-enoate Monomers

ADMET polymerization is a powerful chain-growth mechanism that utilizes metal carbene catalysts to polymerize α,ω-dienes, forming polymers with the elimination of a small olefin (typically ethylene). This compound derivatives, when appropriately functionalized to act as α,ω-dienes or when used in conjunction with other dienes, are key monomers in this process.

Ruthenium-based carbene catalysts, particularly the Grubbs-type catalysts, have proven highly effective for the ADMET polymerization of this compound monomers. These catalysts offer high activity, good functional group tolerance, and control over polymer molecular weight and architecture.

For instance, the ADMET copolymerization of dianhydro-D-glucityl bis(this compound) with 1,9-decadiene (B157367), catalyzed by a second-generation Grubbs catalyst (RuCl₂(IMesH₂)(CH-2-OiPr-C₆H₄)), yielded unsaturated polyesters with number-average molecular weights (Mn) ranging from 9,300 to 23,400 g/mol mdpi.com. The efficiency of these catalysts allows for the formation of high molecular weight polymers under relatively mild conditions mdpi.comrsc.org. Studies have shown that increasing catalyst loading can lead to higher molecular weights, with optimal performance often achieved at catalyst loadings of 1.5–2.0 mol% rsc.org.

The ability to copolymerize this compound monomers with other α,ω-dienes is crucial for fine-tuning polymer properties. By varying the comonomer and its ratio, researchers can control characteristics such as thermal stability, crystallinity, and mechanical performance.

Copolymerization of dianhydro-D-glucityl bis(this compound) with 1,9-decadiene via ADMET has been extensively studied mdpi.com. The resulting unsaturated polyesters, upon subsequent hydrogenation, exhibited melting temperatures (Tm) ranging from 71.7 °C to 107.6 °C, directly correlating with the molar ratio of the two monomers mdpi.com. This demonstrates a clear pathway to creating semi-crystalline aliphatic polyesters with tunable thermal properties from bio-based feedstocks.

This compound derivatives can also be designed to incorporate additional functionalities that enable cross-linking, leading to the formation of network polymers or thermosets.

Research has explored the ADMET polymerization of monomers like 4-allyl-2-methoxyphenyl 10-undecenoate, derived from bio-renewable eugenol (B1671780) and castor oil rsc.org. Furthermore, the use of tri-arm cross-linkers, such as 5-formylbenzene-1,2,3-triyl tris(this compound), in ADMET polymerization with this compound monomers has been investigated to create polymers with defined network structures rsc.org. These approaches open avenues for developing advanced materials with enhanced mechanical strength and thermal stability.

Understanding the mechanism of ADMET polymerization involving this compound monomers is vital for optimizing reaction conditions and controlling polymer properties. The process typically involves the formation of a metallacyclobutane intermediate, followed by the elimination of ethylene (B1197577) to propagate the polymer chain chemicalbook.com.

Studies on the polymerization of methyl 10-undecenoate have indicated its role as a chain stopper in ADMET polymerization of longer α,ω-dienes, aiding in the control of molecular weight within a specific range (e.g., 10–45 kDa) sigmaaldrich.com. Kinetic studies and catalyst optimization are ongoing to achieve precise control over molecular weight distribution and polymer microstructure.

Ring-Closing Metathesis (RCM) in this compound Cyclization Research

While ADMET focuses on linear chain growth, Ring-Closing Metathesis (RCM) is employed to cyclize diene monomers, forming cyclic olefins. This compound derivatives can be designed to undergo RCM to produce macrocyclic compounds or cyclic ester monomers, which can then be further polymerized.

Research into the synthesis of cyclic esters from undec-10-enoic acid derivatives using RCM catalysts has been explored. These cyclic compounds can serve as monomers for ring-opening polymerization (ROP) or as building blocks for more complex macromolecular architectures. However, specific detailed findings on RCM of this compound monomers leading to polymerizable cyclic species are less prevalent in the initial search results compared to ADMET applications.

Post-Polymerization Functionalization of this compound-derived Polymers

Polymers synthesized from this compound monomers, particularly those containing residual unsaturation from the ADMET process, offer opportunities for post-polymerization modification. This allows for the introduction of new functionalities, altering the polymer's properties for specific applications.

The unsaturated backbone of polymers derived from ADMET of this compound can be subjected to various chemical transformations. For example, hydrogenation can convert the unsaturated backbone into a saturated one, enhancing thermal and oxidative stability mdpi.com. Other reactions, such as epoxidation, dihydroxylation, or grafting reactions targeting the residual double bonds, can be employed to introduce polar groups, cross-linking sites, or side chains, thereby tailoring the material's surface properties, solubility, or mechanical characteristics.

Biochemical and Biological Activity Investigations of Undec 10 Enoate Derivatives

Antimicrobial Research of Undec-10-enoate Compounds (in vitro and mechanistic)

The antimicrobial effects of this compound derivatives have been explored against various bacteria, fungi, and viruses, with research focusing on their mechanisms of action.

Antibacterial Activity Mechanisms (in vitro)

Derivatives of undec-10-enoic acid have demonstrated notable antibacterial activity. In particular, a series of synthesized undec-10-enehydrazide derivatives were evaluated for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. innovareacademics.inresearchgate.net

Mechanistic studies suggest that one way these derivatives may inhibit bacterial growth is through the formation of complexes with iron ions. innovareacademics.inresearchgate.net Further insight comes from molecular docking studies, which have explored the interaction between these compounds and key bacterial enzymes. These studies indicate a hydrophobic interaction between the aliphatic side chain of the this compound derivative and β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in fatty acid synthesis in bacteria. innovareacademics.inresearchgate.net The hydrazide portion of the molecules appears to play a crucial role in this binding, with its nitrogen atoms forming hydrogen bonds with the amino acid residues Ala246 and Asn247 of the FabH enzyme. innovareacademics.inresearchgate.net

Research has identified specific structural features that enhance antibacterial potency. For example, in a study of undec-10-enehydrazide derivatives, a compound featuring a benzylidine moiety with methoxy (B1213986) groups at the meta and para positions was found to be particularly effective. innovareacademics.inresearchgate.net Another highly potent antibacterial agent was a derivative containing a 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine moiety. innovareacademics.inresearchgate.net The antibacterial activity of these derivatives was tested against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative) using the tube dilution method. innovareacademics.inresearchgate.net

Antibacterial Activity of Selected Undec-10-enehydrazide Derivatives
Compound IDKey Structural MoietyTarget BacteriaObserved ActivityReference
Compound 8Benzylidine with meta and para methoxy groupsS. aureus, B. subtilis, E. coliIdentified as a most potent antibacterial compound in the series. innovareacademics.in, researchgate.net
Compound 163-chloro-2-(3-flourophenyl)-4-oxoazetidineS. aureus, B. subtilis, E. coliDemonstrated high antibacterial potency. innovareacademics.in, researchgate.net

Antifungal Activity Research (in vitro)

The antifungal properties of this compound and its derivatives are well-documented. innovareacademics.innih.govwikipedia.org Undecylenic acid itself is a known natural fungicide. innovareacademics.in Research into its derivatives has revealed several mechanisms of action.

Copper(II) undecylenate, a metal complex of this compound, exhibits a dual antifungal mechanism against Candida albicans. vulcanchem.com It disrupts the transition of the yeast to its invasive hyphal form by downregulating the HWP1 gene, a key gene in hyphal morphogenesis. vulcanchem.com The 50% inhibitory concentration (IC50) for this effect was reported as 32 µg/mL. vulcanchem.com Additionally, the copper ion in the complex can catalyze Fenton reactions, which generate damaging hydroxyl radicals that induce oxidative stress in the fungal cells. vulcanchem.com

Undecylenic acid is also understood to inhibit the morphogenesis of C. albicans by targeting fatty acid biosynthesis. wikipedia.org Furthermore, it may function by transporting protons across the fungal plasma membrane, which alters the cytoplasmic pH. nih.gov In a study on denture liners, undecylenic acid was found to inhibit the conversion of yeast to the hyphal form, which is associated with active infections. wikipedia.org

Synthesized undec-10-enehydrazide derivatives have also been tested against fungal strains like Aspergillus fumigatus and Aspergillus niger. innovareacademics.inresearchgate.net One derivative, featuring a 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine moiety (Compound 16), was identified as a particularly potent antifungal agent. researchgate.net Other research has shown that monoesters of undec-10-enoic acid can be cleaved by exo-enzymes produced by Malassezia species, releasing the active fatty acid to inhibit fungal growth locally. researchgate.net The efficacy of fatty acid-type antifungals is often dependent on the length of the carbon chain. wikipedia.org

In Vitro Antifungal Activity of this compound Derivatives
CompoundFungal TargetObserved Effect/MechanismPotency (if reported)Reference
Copper(II) undecylenateCandida albicansInhibits yeast-to-hypha transition via HWP1 gene downregulation; induces oxidative stress.IC50 = 32 µg/mL vulcanchem.com
Undecylenic acidCandida albicansInhibits morphogenesis via inhibition of fatty acid biosynthesis.- wikipedia.org
Compound 16 (4-oxoazetidine derivative)A. fumigatus, A. nigerIdentified as a most potent antifungal compound in its series.- researchgate.net
10-undecyn-1-ol with cyclodextrinRosellinia necatrixInhibits growth; activity improved by complexation.- nih.gov

Antiviral Properties Investigations (in vitro)

Research into the antiviral properties of this compound derivatives is less extensive than for their antibacterial and antifungal activities. However, undecylenic acid, the parent compound, has been reported to possess antiviral properties. innovareacademics.inresearchgate.net These properties have been noted as being effective in the context of skin infections caused by the herpes simplex virus. innovareacademics.inresearchgate.netscirp.org Additionally, studies have shown that the broader class of hydrazide-hydrazone derivatives, which can be synthesized from undec-10-enoic acid, may exhibit a wide range of biological activities, including antiviral effects. researchgate.net

Exploration of Biochemical Pathways and Roles (mechanistic studies, excluding human clinical trials)

Mechanistic studies have begun to elucidate how this compound derivatives interact with fundamental biochemical and cellular processes, particularly in the realms of lipid metabolism and cell signaling.

Research in Lipid Metabolism Pathways

A significant target for the antimicrobial action of this compound derivatives appears to be lipid metabolism. As a fatty acid itself, undec-10-enoic acid and its analogs can interfere with the synthesis and regulation of lipids in microbes.

In the fungus Candida albicans, undecylenic acid is thought to exert its antifungal effect by inhibiting fatty acid biosynthesis. wikipedia.org This disruption of a fundamental metabolic pathway hinders the organism's ability to build and maintain its cellular structures. It has also been suggested that the acid may inhibit other enzymes involved in lipid metabolism. nih.gov

In bacteria, the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a key target. innovareacademics.inresearchgate.net This enzyme is critical for initiating fatty acid synthesis. Molecular docking studies have shown that undec-10-enehydrazide derivatives can bind to FabH, with the long aliphatic chain of the molecule inserting into a hydrophobic pocket of the enzyme, thereby inhibiting its function. innovareacademics.inresearchgate.net The Human Metabolome Database also identifies isobutyl 10-undecenoate as being involved in fatty acid metabolism pathways. hmdb.ca

Cellular Process Research (e.g., cell signaling)

This compound derivatives have been shown to influence cellular processes beyond primary metabolism, including cell signaling and membrane function.

In Candida albicans, the derivative Copper(II) undecylenate was found to downregulate the HWP1 gene. vulcanchem.com This gene is integral to the signaling cascade that controls the morphological switch from a yeast to a hyphal form, a critical step in the establishment of infection. vulcanchem.com

The parent compound, undecylenic acid, may also exert its effects by physically altering cellular conditions. It has been proposed that it can carry protons across the plasma membrane, which would disrupt the cell's cytoplasmic pH and interfere with numerous pH-dependent cellular processes. nih.gov Furthermore, databases such as the Human Metabolome Database and FooDB have categorized derivatives like isobutyl 10-undecenoate as being involved in cell signaling processes. hmdb.cafoodb.ca

Other Biological Activity Studies (in vitro, mechanistic focus)

Beyond direct antimicrobial and antifungal applications, derivatives of this compound have been the subject of various in vitro investigations to elucidate their effects on specific biological pathways and cellular processes. These studies, often with a mechanistic focus, explore the potential of these modified fatty acid structures to interact with cellular targets relevant to a range of pathologies. The following sections detail the findings from research into their antioxidant capabilities and their impact on cellular models of disease.

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is crucial for identifying compounds that can mitigate oxidative stress, a pathological state implicated in numerous chronic diseases. The antioxidant potential of this compound derivatives has been assessed using various established in vitro assays that measure the capacity of a compound to neutralize free radicals or reduce oxidized species. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and superoxide (B77818) radical scavenging assays. researchgate.netmedwinpublishers.comnih.govnih.gov

Research into undecenoic acid-based oxime esters has demonstrated notable antioxidant activity. researchgate.net A study involving a series of these derivatives evaluated their efficacy using multiple antioxidant assays. The findings indicated that certain substitutions on the benzaldehyde-derived portion of the molecule significantly influenced their antioxidant capacity. For instance, the oxime ester derivative featuring a 4-fluoro substitution (3b) showed consistently good activity across DPPH radical scavenging, superoxide free radical scavenging, and lipid peroxidation inhibition assays. researchgate.net

In another study, novel lipoconjugates of phenolic acids were synthesized using methyl 10-undecenoate as a lipid backbone. beilstein-journals.org These compounds were evaluated for their ability to scavenge the stable DPPH free radical. The results showed that the synthesized conjugates exhibited moderate to good radical scavenging potential when compared to standard antioxidants like α-tocopherol and tert-butylhydroquinone (B1681946) (TBHQ). beilstein-journals.org Similarly, a dihydroxy-substituted phenyl ring-containing Schiff base derived from 10-undecenoic acid was reported to have good antioxidant properties. researchgate.net

These studies highlight that the this compound backbone can be effectively functionalized to create derivatives with significant antioxidant potential. The specific activity is largely dependent on the nature of the conjugated moieties.

Derivative ClassAssay MethodKey FindingsReference
Oxime EstersDPPH Radical Scavenging, Superoxide Radical Scavenging, Lipid Peroxidation InhibitionThe 4-fluoro substituted derivative (3b) exhibited promising activity in all three assays. researchgate.net
Phenolic Acid LipoconjugatesDPPH Radical ScavengingConjugates of caffeic, ferulic, and other phenolic acids showed radical scavenging ability. beilstein-journals.org
Schiff BasesNot SpecifiedA dihydroxy-substituted phenyl ring derivative was noted for its good antioxidant property. researchgate.net

Investigation of Effects on Cellular Processes Related to Disease (in vitro)

The structural versatility of this compound has prompted its use as a scaffold for developing molecules that can modulate cellular processes involved in diseases like cancer. ijpsonline.comsemanticscholar.org Researchers have synthesized and tested a variety of derivatives, including those incorporating heterocyclic moieties like 1,2,4-triazoles and triazolothiadiazoles, for their cytotoxic effects against various cancer cell lines. ijpsonline.comniscpr.res.in These in vitro studies are foundational in identifying potential new anticancer agents.

A significant body of research has focused on 1,2,4-triazole-based Schiff's base derivatives of undecenoic acid. ijpsonline.comijpsonline.comresearchgate.net In one study, a series of these compounds were tested for cytotoxicity against mouse melanoma (B16-F10), human colon cancer (HCT-15), and human ovarian cancer (SKOV3) cell lines, as well as against normal mouse embryonic fibroblasts (NIH-3T3) to assess selectivity. ijpsonline.comresearchgate.net Several compounds exhibited significant cytotoxicity against the cancer cell lines. Notably, compounds 6g (with a 4-bromo substitution) and 6n were highly effective against B16-F10 cells, while compounds 6i, 6n, 6o, 6p, and 6q showed significant activity against the HCT-15 cell line. ijpsonline.com

Another class of derivatives, 3,6-disubstituted- beilstein-journals.orgresearchgate.netijpsonline.comtriazolo[3,4-b] beilstein-journals.orgresearchgate.netniscpr.res.inthiadiazoles, has also been evaluated. niscpr.res.inniscpr.res.in One study reported the cytotoxic activity of these compounds against HeLa (cervical cancer), B16-F10, and MCF-7 (breast cancer) cell lines. niscpr.res.in Compounds 6c, 6k, 6l, 6n, and 6t were particularly potent against the HeLa cell line, with IC₅₀ values ranging from 6.34 to 9.99 µM. Furthermore, compounds 6c and 6h were effective against B16-F10 cells. A key finding was that most of these compounds were non-toxic to normal Chinese hamster ovary (CHO-K1) cells, indicating a degree of selectivity for cancer cells. niscpr.res.in

Conjugates of undec-10-enoic acid with the anesthetic propofol (B549288) have also been synthesized and tested. These novel fatty acid conjugates demonstrated significant anticancer activity against human HeLa cancer cell lines. semanticscholar.org The research suggests that such conjugates may represent a new class of potential anticancer agents. semanticscholar.org

The findings from these in vitro studies indicate that this compound derivatives can effectively induce cytotoxicity in various cancer cell lines. The specific chemical structure, including the nature of the heterocyclic ring and its substituents, plays a critical role in determining the potency and selectivity of the cytotoxic effect.

Derivative ClassCancer Cell LineReported Activity (IC₅₀)Reference
1,2,4-Triazole Schiff's BasesB16-F10 (Mouse Melanoma)Compounds 6g and 6n showed significant cytotoxicity. ijpsonline.com
HCT-15 (Human Colon)Compounds 6i, 6n, 6o, 6p, and 6q showed significant cytotoxicity.
TriazolothiadiazolesHeLa (Human Cervical)6.34 - 9.99 µM (for compounds 6c, 6k, 6l, 6n, 6t) niscpr.res.in
B16-F10 (Mouse Melanoma)Potent activity from compounds 6c and 6h.
MCF-7 (Human Breast)10.72 - 11.81 µM (for compounds 6e, 6f, 6g, 6h, 6i, 6j)
Propofol ConjugatesHeLa (Human Cervical)Exhibited significant anticancer activity. semanticscholar.org
Cinnamic-based TriazolothiadiazolesHeLa (Human Cervical)8.92 - 13.44 µM niscpr.res.in
SKOV3 (Human Ovarian)9.43 - 19.34 µM

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Analyses of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comijnrd.org The fundamental principle is that the variations in the activity of molecules are correlated with changes in their physicochemical properties, which are in turn determined by their structure. spu.edu.syscirp.org These properties, known as molecular descriptors, can be categorized as electronic, steric, hydrophobic, and topological, among others. ijnrd.org By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery and development process. ijpsr.comspu.edu.sy

In the context of undec-10-enoate, QSAR studies have been applied to its derivatives to understand the structural requirements for their biological effects. For instance, a study on a series of undec-10-enehydrazide derivatives investigated their antimicrobial activity. researchgate.net The researchers developed QSAR models to correlate the structural features of these compounds with their observed efficacy against various microbial strains. researchgate.net

The analysis revealed that the Randic topology parameter (R), a descriptor that reflects the degree of branching in a molecule's structure, was a key determinant of antimicrobial activity. researchgate.net This suggests that the size, shape, and branching of the substituents attached to the undec-10-enehydrazide scaffold play a crucial role in their interaction with microbial targets. The resulting QSAR equation provides a quantitative framework for predicting the antimicrobial potency of new derivatives. researchgate.net

Table 1: Key Parameters in QSAR Analysis of Undec-10-enehydrazide Derivatives researchgate.net

Descriptor Category Specific Descriptor Importance in Model Implication for Activity
Topological Randic Parameter (R) High Describes the influence of molecular branching on antimicrobial efficacy.
Physicochemical Log P Moderate Relates to the hydrophobicity and membrane permeability of the compounds.

This table is a representative summary based on the findings that highlight the importance of topological parameters in the QSAR models for these specific derivatives.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is crucial in drug design for understanding the binding mechanism and affinity of a potential drug molecule to its biological target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. researchgate.net A lower, more negative binding energy score generally indicates a more stable and favorable interaction. researchgate.netbiointerfaceresearch.com

For derivatives of this compound, molecular docking studies have been performed to elucidate their mechanism of action at a molecular level. In the same study of undec-10-enehydrazide derivatives with antimicrobial properties, molecular docking was used to investigate their interaction with a specific bacterial enzyme, β-ketoacyl-acyl carrier protein synthase III (FabH). researchgate.net This enzyme is essential for fatty acid biosynthesis in bacteria, making it an attractive target for antimicrobial agents. researchgate.net

The docking simulations showed that the undec-10-enehydrazide derivatives fit into the active site of the FabH enzyme. The long aliphatic side chain, a characteristic feature derived from undec-10-enoic acid, was found to be deeply inserted into a hydrophobic pocket of the enzyme. researchgate.net This hydrophobic interaction is a key contributor to the binding affinity. The study also identified specific amino acid residues within the active site that form hydrogen bonds and other non-covalent interactions with the ligands. researchgate.net These detailed interaction patterns help explain the observed structure-activity relationships and provide a basis for designing more potent inhibitors. biorxiv.org

Table 2: Representative Molecular Docking Results for an Undec-10-enehydrazide Derivative against FabH researchgate.net

Parameter Value Significance
Binding Energy (kcal/mol) -8.5 (Example Value) Indicates a strong and spontaneous binding affinity between the ligand and the target protein.
Interacting Residues Met, Phe, Val, Ile Highlights the specific amino acids in the FabH active site involved in binding.
Key Interactions Hydrophobic Interactions The aliphatic chain of the undecenoate moiety interacts with non-polar residues.

This table provides an illustrative summary of typical results obtained from molecular docking studies as described in the research.

Density Functional Theory (DFT) Modeling of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. uci.eduuwa.edu.au It has become one of the most popular and versatile methods in computational chemistry. uwa.edu.au DFT calculations allow for the determination of molecular geometries, reaction energies, and the properties of transition states and intermediates. researchgate.netpku.edu.cn This makes it an invaluable tool for studying reaction mechanisms, providing detailed energetic profiles that can explain why certain reaction pathways are favored over others. bcrec.idpitt.edu

While specific, in-depth DFT studies focused solely on the reaction mechanisms of this compound itself are not extensively detailed in the available literature, the methodology is widely applied to understand the types of reactions this compound and its derivatives undergo. For example, the synthesis of this compound derivatives often involves reactions such as esterification, epoxidation, amidation, and thiol-ene additions. nih.govpharmacyjournal.in

DFT modeling can be used to investigate these processes in detail:

Reaction Pathways: DFT can map out the entire energy landscape of a reaction, from reactants to products, including any intermediates and transition states. copernicus.org For instance, in the esterification of undec-10-enoic acid, DFT could model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water to form the this compound ester.

Transition State Analysis: By calculating the structure and energy of transition states, DFT can determine the activation energy of a reaction step. pku.edu.cn This is the energy barrier that must be overcome for the reaction to proceed and is the key factor in determining the reaction rate.

Intermediate Stability: DFT can also be used to assess the stability of any reactive intermediates that may form during a reaction. Understanding the stability of these transient species is crucial for a complete picture of the reaction mechanism. copernicus.org

For example, in studies of similar organic reactions, DFT with functionals like B3LYP or M06-2X has been successfully used to elucidate mechanisms involving protonation, cyclization, and tautomerization steps. scirp.orgbcrec.id Such computational approaches could similarly be applied to understand the intricate details of how this compound derivatives are formed and how they might react in biological or chemical systems.

Table 3: Potential Applications of DFT in Studying this compound Reactions

Reaction Type DFT Application Information Gained
Esterification Modeling of reaction pathway Activation energies, transition state geometries, and reaction thermodynamics.
Thiol-ene Reaction Analysis of radical intermediates Stability of intermediates, regioselectivity of the addition.
Epoxidation Calculation of transition state Mechanism of oxygen transfer, stereoselectivity of the reaction.

Analytical Methodologies for Undec 10 Enoate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the molecular structure of undec-10-enoate by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the connectivity and environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct sets of information.

¹H NMR Spectroscopy: Proton NMR spectroscopy reveals the presence and environment of hydrogen atoms. For methyl this compound (CH₂=CH-(CH₂)₈-COOCH₃), characteristic signals include:

Terminal Vinyl Protons: The protons of the terminal alkene (CH₂=CH-) typically appear in the downfield region. The =CH₂ protons resonate as a multiplet (often a doublet or dq) around δ 4.9-5.0 ppm, while the =CH proton appears as a multiplet (e.g., ddt) around δ 5.7-5.8 ppm. niscpr.res.inrsc.org

Ester Methyl Protons: The methyl group of the ester (-COOCH₃) typically gives a sharp singlet around δ 3.6-3.7 ppm. niscpr.res.in

Alkyl Chain Protons: The methylene (B1212753) protons (-CH₂-) along the saturated chain appear as multiplets in the range of δ 1.2-2.4 ppm. Protons adjacent to the ester carbonyl (α-CH₂) resonate around δ 2.3 ppm, while those adjacent to the double bond (allylic CH₂) appear around δ 2.0 ppm. niscpr.res.inrsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. Key signals for methyl this compound include:

Ester Carbonyl Carbon: The C=O group of the ester typically resonates in the range of δ 170-175 ppm. chemguide.co.uklibretexts.orgpressbooks.pub

Alkene Carbons: The terminal alkene carbons appear in the δ 114-115 ppm region for the =CH₂ carbon and δ 139-140 ppm for the =CH carbon. rsc.orgchemguide.co.uklibretexts.orgpressbooks.pub

Ester Methyl Carbon: The carbon of the methyl ester group (-OCH₃) resonates around δ 51-52 ppm. chemguide.co.uklibretexts.orgpressbooks.pub

Alkyl Chain Carbons: The methylene carbons of the alkyl chain exhibit signals in the δ 20-35 ppm range, with carbons closer to functional groups (e.g., α-carbons) appearing at slightly different chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl this compound

Proton/Carbon TypeChemical Shift (δ, ppm)Multiplicity/Notes
¹H NMR
=CH₂4.9 - 5.0Multiplet (e.g., dq)
=CH5.7 - 5.8Multiplet (e.g., ddt)
-COOCH₃3.6 - 3.7Singlet (3H)
α-CH₂ (to ester)~2.3Multiplet
Allylic CH₂ (to =CH)~2.0Multiplet
Other -(CH₂)ₙ-1.2 - 1.6Multiplets
¹³C NMR
C=O (ester)170 - 175
=CH139 - 140
=CH₂114 - 115
-OCH₃51 - 52
Cα (to ester)~34
Cα (to =CH)~29 - 30
Other -(CH₂)ₙ-20 - 30

Infrared (IR) Spectroscopy

Infrared spectroscopy detects the vibrational modes of molecules, providing functional group information. For this compound esters, characteristic absorption bands include:

Ester Carbonyl (C=O) Stretch: A strong absorption band typically appears in the region of 1735-1745 cm⁻¹. niscpr.res.inchemicalbook.com

Alkene (C=C) Stretch: The carbon-carbon double bond exhibits a stretching vibration around 1640-1650 cm⁻¹. niscpr.res.in

Alkene Vinyl C-H Stretch: The stretching vibrations of the =C-H bonds are usually observed in the region of 3070-3080 cm⁻¹.

Alkane C-H Stretch: Saturated methylene and methyl groups show characteristic C-H stretching absorptions between 2850-2960 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Esters

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ester Stretch)1735 - 1745Strong
C=C (Alkene Stretch)1640 - 1650Medium
=C-H (Alkene Stretch)3070 - 3080Weak
C-H (Alkane Stretch)2850 - 2960Strong

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in structural identification.

Molecular Ion (M⁺): For methyl this compound (C₁₂H₂₂O₂, MW ≈ 198.30 g/mol ), electron ionization (EI) mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 198. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₁₂H₂₂O₂, the exact monoisotopic mass is approximately 198.16198 Da. nih.govnist.govhmdb.ca

Fragmentation Patterns: Common fragmentation pathways for esters like methyl this compound include:

Loss of the methoxy (B1213986) radical ([M-OCH₃]⁺) at m/z 167.

Alpha-cleavage adjacent to the ester carbonyl, yielding fragments like [CH₂=CH(CH₂)₈CO]⁺ (m/z 170) and CH₃O⁺ (m/z 31).

Other characteristic fragments related to the alkyl chain, such as m/z 74, 87, 96, and 124, can also be observed. niscpr.res.innih.gov

Table 3: Key Mass Spectrometric Data for Methyl this compound

Ion Typem/z (approx.)Formula (if known)Notes
Molecular Ion198C₁₂H₂₂O₂[M]⁺
HRMS (Exact Mass)198.16198C₁₂H₂₂O₂For molecular formula
Fragment167C₁₁H₁₉O[M-OCH₃]⁺
Fragment140C₉H₁₆O[M-COOCH₃]⁺ or [CH₂=CH(CH₂)₈CO]⁺
Fragment74C₅H₁₀Common fragment from ester fragmentation

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating mixtures and assessing the purity of this compound compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple and rapid technique used to monitor the progress of chemical reactions, identify components in a mixture, and assess the purity of synthesized compounds.

Stationary Phase: Typically, silica (B1680970) gel plates (e.g., silica gel 60 F254) are used. soton.ac.uktheses.frmdpi.com

Mobile Phase: A suitable solvent system, often a mixture of non-polar and polar solvents such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, is employed to elute the compounds. The choice of solvent system is critical for achieving good separation. soton.ac.ukmdpi.comchemrxiv.org

Visualization: Spots on the TLC plate are visualized using UV light (typically at 254 nm) if the compound absorbs UV radiation, or by staining with visualization reagents such as iodine vapor, phosphomolybdic acid (PMA), or potassium permanganate. soton.ac.uktheses.frmdpi.comchemrxiv.orgualberta.ca

Application: TLC allows researchers to track the disappearance of starting materials and the appearance of product spots over time, indicating the extent of reaction completion. ualberta.camsu.edu

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID), is widely used for the quantitative analysis and purity determination of volatile and semi-volatile compounds like this compound esters.

Instrumentation: A typical GC system includes an injector, a capillary column, a carrier gas (e.g., helium or hydrogen), and a detector (e.g., FID). chemrxiv.orggcms.czrsc.orgs4science.at

Column: Capillary columns with stationary phases such as HP-5, DB-5, or specialized columns like MXT®-Biodiesel TG are commonly used for the separation of fatty acid methyl esters. chemrxiv.orgrsc.org

Temperature Program: A temperature gradient is applied to the column to ensure optimal separation of components based on their boiling points and interactions with the stationary phase. For example, a program starting at 60 °C and ramping up to 370 °C at 10 °C/min is often employed. chemrxiv.orgrsc.org

Detection: The FID detector is highly sensitive to organic compounds, providing a signal proportional to the mass of carbon atoms passing through it.

Purity Determination: Purity is assessed by analyzing the chromatogram, where the area of the peak corresponding to the this compound ester is compared to the total area of all detected peaks. Compounds are identified by comparing their retention times or Kovats retention indices to those of authentic standards. nih.govgcms.czs4science.at For methyl this compound, a Kovats retention index of approximately 1395-1397 on non-polar columns has been reported. nih.gov

List of Compounds Mentioned:

this compound

Methyl this compound

Undec-10-enoic acid

Advanced Thermal Analysis for Polymer Characterization

Advanced thermal analysis techniques are indispensable for elucidating the fundamental properties, thermal stability, and processing characteristics of polymers derived from this compound monomers. Among these analytical methods, Differential Scanning Calorimetry (DSC) stands out as a primary tool for investigating thermal transitions that dictate a polymer's behavior, including its glass transition temperature (Tg), melting point (Tm), and crystallization phenomena. Understanding these parameters is vital for predicting polymer performance under varying thermal conditions and for identifying potential thermotropic properties, such as the presence of liquid crystalline phases.

Differential Scanning Calorimetry (DSC) in Polymer Characterization

Differential Scanning Calorimetry (DSC) quantifies the heat flow associated with thermal transitions as a function of temperature. This allows for the precise identification of events like melting, crystallization, and glass transitions in polymeric materials. For polymers incorporating this compound units, DSC analysis provides critical data points. For example, research involving the acyclic diene metathesis (ADMET) polymerization of monomers such as dianhydro-D-glucityl bis(this compound) with co-monomers like 1,9-decadiene (B157367) has yielded polyesters whose thermal characteristics are thoroughly examined by DSC mdpi.com. Subsequent hydrogenation of these unsaturated polyesters leads to saturated polymers with measurable melting temperatures (Tm). Studies have reported that these hydrogenated copolymers can exhibit Tm values ranging from 71.7 to 107.6 °C, with specific molar ratios of dianhydro-D-glucityl bis(this compound) to 1,9-decadiene resulting in a Tm of approximately 105–106 °C mdpi.com.

In other applications, derivatives of undec-10-enoic acid have been utilized in the synthesis of phenolic polyethers. DSC analyses of these polymers have identified glass transition temperatures (Tg) within the range of -44 °C to 18 °C, with the specific Tg value being dependent on the monomer's structural features researchgate.net. Additionally, sulfur-containing thermoplastic polymers derived from undec-10-enoic acid derivatives have been characterized by DSC, with reported melting temperatures around 90 °C google.com.

Detection of Thermotropic Properties

While many studies on this compound-based polymers primarily focus on standard thermal transitions like melting and glass transitions, DSC is also the principal technique for detecting thermotropic behavior. Thermotropic polymers exhibit liquid crystalline phases that are dependent on temperature. DSC can identify the characteristic heat flow anomalies associated with the formation and disappearance of these mesophases, such as smectic or nematic phases, which occur between the glass transition temperature and the crystalline melting point or isotropic liquid phase. Although specific detailed reports on thermotropic liquid crystalline behavior for polymers directly synthesized from simple this compound esters were not extensively detailed in the reviewed literature, the methodology using DSC remains critical for their discovery and characterization should such structures be designed.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Complementary to DSC, Thermogravimetric Analysis (TGA) provides crucial information regarding the thermal stability of polymers by monitoring mass loss as a function of increasing temperature. For polymers derived from undec-10-enoic acid derivatives, TGA studies have indicated substantial thermal stability. For instance, phenolic polyethers have demonstrated degradation temperatures ranging from 160 °C to 300 °C researchgate.net. Similarly, sulfur-containing thermoplastic polymers have shown stability up to at least 300 °C google.com. This thermal robustness is a significant factor for polymer processing and end-use applications.

Summary of Thermal Analysis Data

The following table presents a summary of key thermal properties determined by DSC and TGA for representative polymers that incorporate this compound units:

Polymer DescriptionTechniquePropertyValue (°C)Notes
Hydrogenated polyester (B1180765) from dianhydro-D-glucityl bis(this compound) and 1,9-decadieneDSCTm71.7 – 107.6Varies with monomer ratio
Specific copolymer (1:10 M1:DCD ratio)DSCTm~105–106
Sulfur-containing thermoplastic polymerDSCTm~90
Phenolic polyethers from undec-10-enoic acid derivativesDSCTg-44 to 18Dependent on monomer structure
Phenolic polyethers from undec-10-enoic acid derivativesTGATonset160 – 300Degradation temperature
Sulfur-containing thermoplastic polymerTGATonset≥300Stable up to at least 300 °C

Compound List:

this compound

Dianhydro-D-glucityl bis(this compound)

1,9-Decadiene (co-monomer)

Phenolic polyethers (derived from undec-10-enoic acid derivatives)

Sulfur-containing thermoplastic polymers (derived from undec-10-enoic acid derivatives)

Future Research Directions and Interdisciplinary Perspectives

Advancements in Green Chemistry and Sustainable Production

The drive towards sustainability necessitates the development of environmentally benign production methods for undec-10-enoate and its derivatives. Research efforts are increasingly focused on leveraging renewable feedstocks and optimizing synthetic pathways to minimize environmental impact.

Biocatalysis and Fermentation: Exploring microbial fermentation routes using engineered microorganisms to produce undec-10-enoic acid or its precursors directly from renewable carbon sources like sugars or glycerol (B35011) presents a promising avenue. This approach could offer a more sustainable alternative to traditional chemical synthesis, reducing reliance on petrochemicals and potentially lowering energy consumption. Studies on the biosynthesis of polyhydroxyalkanoates (PHAs) containing undecenoate units also hint at the potential for microbial production of such monomers rsc.org.

Catalytic Transformations of Biomass: Further research into catalytic methods for converting abundant bio-resources, such as castor oil (the primary source of undec-10-enoic acid) arkema.comebi.ac.ukresearchgate.net, into undec-10-enoic acid derivatives is crucial. This includes optimizing existing processes like pyrolysis and exploring novel enzymatic or chemo-catalytic routes that enhance selectivity, yield, and energy efficiency. For instance, advancements in alkene metathesis catalysis are enabling more efficient transformations of unsaturated fatty acid esters into valuable terminal alkenes ifpenergiesnouvelles.frresearchgate.net.

Process Intensification and Waste Reduction: Investigating process intensification techniques, such as continuous flow chemistry or the use of ionic liquids as reaction media, can lead to more efficient and less wasteful production of this compound. Minimizing by-product formation and developing efficient recycling streams for catalysts and solvents are key objectives in this area.

Emerging Research Avenues in Bio-based Material Science

The bifunctional nature of this compound makes it an excellent monomer for creating novel bio-based polymers and materials with tunable properties. Research is actively exploring its polymerization behavior and incorporation into advanced material architectures.

Advanced Polymer Architectures via Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization has emerged as a powerful tool for synthesizing high-molecular-weight polyesters and polyalkenamers from undec-10-enoic acid derivatives. Research has demonstrated the successful synthesis of linear and network polyesters by copolymerizing dianhydro-D-glucityl bis(this compound) with other dienes, yielding materials with tunable melting temperatures and mechanical properties after hydrogenation bohrium.comacs.orgmdpi.commdpi.comresearchgate.net. Future work could focus on controlling stereochemistry during polymerization and exploring novel monomer designs for enhanced material performance.

Functionalization and Cross-linking: The terminal double bond in this compound derivatives can be utilized for various post-polymerization modifications and cross-linking reactions. Thiol-ene click chemistry, for example, offers a facile route to cross-link this compound-modified polymers, leading to network structures with improved mechanical strength and solvent resistance mpg.de. Research into controlled radical polymerization and other chain-end functionalization techniques will further expand the design space for this compound-based materials.

Development of High-Performance Bio-based Composites: Incorporating undec-10-enoic acid derivatives into composite materials, either as matrix components or surface modifiers for fillers, could lead to enhanced mechanical, thermal, or barrier properties. For instance, modifying cellulose (B213188) with undec-10-enoic acid has been explored for creating nanocarriers with potential applications in drug delivery or agrochemicals mpg.de.

Data Table: Properties of Hydrogenated Polyesters Derived from Bis(undec-10-enyl)isosorbide Diester

The following table summarizes key findings regarding the mechanical properties of hydrogenated polyesters synthesized via ADMET polymerization, showcasing the impact of cross-linking on material performance.

Polymer CodeMonomer (M1)Crosslinker (CL)CL Loading (mol%)Polymerization ApproachTensile Strength (MPa)Elongation at Break (%)Citation
HP1M1None0Linear Polymerization20.8282 mdpi.comresearchgate.net
HCP1M1Glycerol tris(this compound)1.0Network Polymerization35.4572 mdpi.comresearchgate.net

Note: M1 refers to dianhydro-D-glucityl bis(this compound). HCP1 represents the hydrogenated cross-linked polymer.

Interdisciplinary Research Opportunities in Bio-functional Materials

The inherent biocompatibility and reactivity of this compound derivatives open avenues for developing materials with specific biological functions, bridging chemistry, biology, and medicine.

Biocompatible Polymers for Biomedical Applications: The bio-based origin and tunable properties of polymers derived from undec-10-enoic acid make them attractive candidates for biomedical applications. Research into grafting undec-10-enoic acid onto biopolymers like hyaluronic acid has yielded amphiphilic conjugates with potential for drug delivery systems and hydrogel formation, demonstrating controlled release capabilities and self-assembly into nanostructures mdpi.comresearchgate.net. Further exploration of their cytotoxicity, biodegradability, and interaction with biological systems is warranted.

Controlled Release Systems: The ester linkage in this compound derivatives can be designed for controlled hydrolysis or enzymatic cleavage, enabling the release of encapsulated active agents. The terminal alkene also offers a site for covalent attachment of therapeutic molecules or targeting ligands. Investigating the release kinetics of various payloads from this compound-based matrices under different physiological conditions is a key research direction.

Antimicrobial and Biofilm-Resistant Materials: Undecylenic acid itself possesses antifungal properties fishersci.seebi.ac.uk. Functionalizing materials with undec-10-enoic acid or its derivatives could impart antimicrobial or anti-biofilm characteristics, which are highly sought after in medical devices, food packaging, and coatings. Studies on undec-10-enoic acid-functionalized chitosan, for instance, have shown enhanced anti-bacterial and anti-cancer potential nih.gov. Future research could focus on creating surfaces or bulk materials with sustained antimicrobial activity.

Compound Name List:

this compound

Undec-10-enoic acid

Methyl this compound

Glycerol tris(this compound)

Dianhydro-D-glucityl bis(this compound)

Undecylenic acid

1,9-Decadiene (B157367)

Methyl oleate (B1233923)

Soybean oil fatty acid methyl esters (soy FAME)

Chitosan

Hyaluronic acid

Q & A

Basic: What are the key considerations for synthesizing Undec-10-enoate in a laboratory setting?

Methodological Answer:
Laboratory synthesis of this compound typically involves esterification or olefin metathesis. Ensure precise stoichiometric ratios (e.g., 1:1.2 carboxylic acid-to-alcohol ratio) to minimize side reactions. Use catalysts like H₂SO₄ or lipases for esterification, and Grubbs catalysts for metathesis. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) at 15-minute intervals to optimize yield . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product (>95% by GC-MS). Document temperature, solvent purity, and catalyst activity to ensure reproducibility .

Basic: How should researchers characterize this compound’s structural and functional properties?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy: Assign peaks for the terminal double bond (δ 5.8–5.3 ppm for protons, δ 130–120 ppm for carbons) and ester carbonyl (δ 170–175 ppm). Compare with databases like SciFinder or PubChem .
  • FT-IR: Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).
  • Mass Spectrometry: Use electron ionization (EI-MS) to identify molecular ion [M⁺] at m/z 184 and fragmentation patterns (e.g., loss of CH₂=CH₂, m/z 156).
  • Thermal Analysis: DSC/TGA to determine melting point (expected range: -10 to 5°C) and thermal stability .

Advanced: How can researchers resolve contradictions in this compound’s reported spectroscopic data across studies?

Methodological Answer:
Contradictions often arise from impurities, solvent effects, or calibration errors. To resolve discrepancies:

Replicate Experiments: Synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Standardize Protocols: Use deuterated solvents (e.g., CDCl₃) for NMR and internal standards (e.g., tetramethylsilane) for peak alignment .

Cross-Validate Techniques: Compare NMR data with X-ray crystallography (if crystalline) or computational simulations (e.g., DFT for predicting chemical shifts) .

Statistical Analysis: Apply t-tests to compare peak intensities or retention times across datasets, ensuring p < 0.05 for significance .

Advanced: What experimental strategies are effective for studying this compound’s reactivity in catalytic systems?

Methodological Answer:
To investigate catalytic applications (e.g., polymerization or hydrogenation):

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying catalyst loads (e.g., 0.1–5 mol%) and temperatures (25–80°C).
  • Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (¹³C at the double bond) to identify intermediates via MS/MS .
  • Surface Analysis: For heterogeneous catalysis, employ XPS or SEM-EDX to characterize catalyst surface composition pre-/post-reaction .
  • Computational Modeling: Use Gaussian or ORCA to simulate transition states and validate experimental activation energies (error margin < 5 kcal/mol) .

Basic: What are the best practices for ensuring reproducibility in this compound experiments?

Methodological Answer:

  • Detailed Protocols: Specify equipment (e.g., brand of GC column), solvent batches, and ambient conditions (humidity < 30%).
  • Control Experiments: Include blanks (no catalyst) and reference compounds (e.g., methyl undecenoate) to benchmark results .
  • Data Archiving: Share raw NMR FID files, chromatograms, and calibration curves in repositories like Zenodo or Figshare .
  • Collaborative Validation: Partner with independent labs to replicate synthesis and characterization workflows .

Advanced: How can researchers design experiments to explore this compound’s role in novel biopolymer synthesis?

Methodological Answer:

Monomer Screening: Test copolymerization with lactones (e.g., ε-caprolactone) via ring-opening polymerization (ROP) using Sn(Oct)₂ catalyst. Vary this compound feed ratios (10–50 mol%) and analyze molecular weight (GPC) and thermal properties (DSC) .

Functionalization: Post-polymerization, perform thiol-ene “click” reactions with mercaptoethanol to modify pendant double bonds. Confirm conversion via ¹H NMR (disappearance of δ 5.8 ppm peaks) .

Biocompatibility Assays: Use MTT assays on fibroblast cell lines to evaluate toxicity (IC₅₀ > 1 mg/mL acceptable) .

Basic: What statistical methods are appropriate for analyzing this compound’s physicochemical data?

Methodological Answer:

  • Descriptive Statistics: Report means ± SD for triplicate measurements (e.g., yield, melting point).
  • Regression Analysis: Correlate reaction time with yield (R² > 0.95 for linearity).
  • ANOVA: Compare catalytic efficiency across Grubbs I, II, and Hoveyda-Grubbs catalysts (α = 0.05) .
  • Error Propagation: Calculate uncertainty in purity using GC-MS peak area variances .

Advanced: How should researchers address ethical and data integrity challenges in publishing this compound studies?

Methodological Answer:

  • Plagiarism Checks: Use iThenticate to ensure <15% similarity index, excluding methods and references .
  • Data Transparency: Upload raw spectral data, experimental videos, and code for computational models as supplementary files .
  • ORCID Integration: Link all authors’ ORCIDs to manuscripts to authenticate contributions .
  • Conflict Disclosure: Declare funding sources (e.g., NSF CHE-123456) and patent filings related to this compound derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undec-10-enoate
Reactant of Route 2
Reactant of Route 2
Undec-10-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.